6-[2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)ethyl]-3-[(4-methoxyphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
4-{2-[3-(4-METHOXYPHENOXYMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHYL}-3,5-DIMETHYL-1-PHENYLPYRAZOLE is a complex heterocyclic compound that integrates multiple functional groups, including triazole, thiadiazole, and pyrazole moieties. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 4-{2-[3-(4-METHOXYPHENOXYMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHYL}-3,5-DIMETHYL-1-PHENYLPYRAZOLE involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazole ring on the thiadiazole scaffold . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, often using automated synthesis equipment to ensure consistency and scalability .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum.
Scientific Research Applications
4-{2-[3-(4-METHOXYPHENOXYMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHYL}-3,5-DIMETHYL-1-PHENYLPYRAZOLE has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial agent against various bacterial and fungal strains.
Medicine: Explored for its anticancer properties, particularly in inhibiting the growth of cancer cells and inducing apoptosis.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer cells, it can induce apoptosis by activating caspases and other pro-apoptotic proteins .
Comparison with Similar Compounds
Similar compounds include other triazole and thiadiazole derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Known for their antimicrobial and anticancer activities.
1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines: Exhibiting similar pharmacological properties but with different structural configurations.
1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines: Also used in medicinal chemistry for their diverse biological activities. The uniqueness of 4-{2-[3-(4-METHOXYPHENOXYMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]ETHYL}-3,5-DIMETHYL-1-PHENYLPYRAZOLE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C24H24N6O2S |
---|---|
Molecular Weight |
460.6 g/mol |
IUPAC Name |
6-[2-(3,5-dimethyl-1-phenylpyrazol-4-yl)ethyl]-3-[(4-methoxyphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C24H24N6O2S/c1-16-21(17(2)29(27-16)18-7-5-4-6-8-18)13-14-23-28-30-22(25-26-24(30)33-23)15-32-20-11-9-19(31-3)10-12-20/h4-12H,13-15H2,1-3H3 |
InChI Key |
DTYPDPSNCAIFBF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)CCC3=NN4C(=NN=C4S3)COC5=CC=C(C=C5)OC |
Origin of Product |
United States |
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